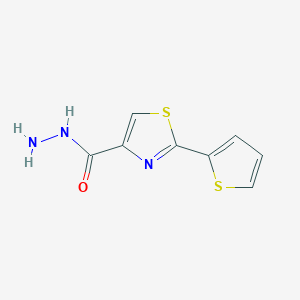
2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. Carbohydrazides are functional groups that contain hydrazide (N-NH2) linked to a carbonyl group. These compounds are of interest due to their potential biological activities and applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the condensation of semicarbazide or thiosemicarbazide with aldehydes, followed by oxidative bond formation, as seen in the synthesis of 2-amino-substituted 1,3,4-oxadiazoles and thiadiazoles . Similarly, polyhydrazides based on thiadiazole moieties are synthesized using a solution polycondensation technique, starting from dimercapto-thiadiazole and proceeding through nucleophilic replacement and hydrazinolysis . The synthesis of N-tert-butyl-N'-acyl-thiadiazole carbohydrazides involves the use of melting points, NMR, IR, ESI-MS, and elemental analysis for structural characterization .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be determined using various spectroscopic techniques such as FTIR, NMR, and X-ray crystallography. For instance, the crystal structure, spectroscopic, and electronic properties of thiazole-based derivatives have been studied using experimental techniques and computational methods like DFT calculations . These studies provide insights into the geometry, frontier molecular orbitals, and intramolecular charge transfer, which are crucial for understanding the reactivity and stability of these compounds.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including cyclization and condensation, to form different heterocyclic systems. For example, the cyclization of carbohydrazide derivatives with phenyl isothiocyanates leads to the formation of triazole and thiadiazole rings . The reactivity of these compounds allows for the synthesis of a wide range of derivatives with potential biological activities, such as antimicrobial and anticancer properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, thermal stability, and crystallinity, can be characterized using techniques like viscometry, thermal gravimetric analysis, and differential thermal analysis . These properties are influenced by the molecular structure and substituents on the thiazole ring. The nonlinear optical (NLO) properties of thiazole derivatives have also been investigated, suggesting their potential use in optoelectronic applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide and its derivatives have been extensively studied for their synthesis and chemical characterization. One such study involved synthesizing new heterocycles that incorporate the 1-phenyl-5-(2-thienyl)pyrazole moiety, showcasing the versatility of this compound in forming various chemical structures (Abdel-Wahab & El-Ahl, 2010).
Antimicrobial and Antitubercular Properties
Research has demonstrated the potential of 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide analogs in antimicrobial and antitubercular applications. A study on 4-isopropylthiazole hydrazide analogs revealed significant efficacy against Mycobacterium tuberculosis, highlighting the compound's role in enhancing antitubercular properties (Mallikarjuna et al., 2009).
Corrosion Inhibition
The compound and its derivatives have been studied for their corrosion inhibition properties. For instance, Density Functional Theory (DFT) modeling and Monte Carlo simulation assessed the performance of certain carbohydrazide Schiff bases as corrosion inhibitors for steel (Obot et al., 2016).
Antiviral Research
In the context of antiviral research, hydrazones bearing the thiazole moiety were synthesized and tested for their activity against SARS-CoV-2, demonstrating potential in viral inhibition (Abu-Melha et al., 2020).
Anticancer Potential
Studies have also explored the anticancer potential of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, indicating significant activity against cancer cell lines (Gomha et al., 2017).
Molecular Docking Studies
Molecular docking studies have been conducted on thiazole/carbohydrazide hybrids, showing strong interactions with enzymes like the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, suggesting potential for antiviral treatments (Al-Humaidi et al., 2022).
Larvicidal Activity
Research on novel arylhydrazones of the compound has shown promising larvicidal activity against Anopheles arabiensis, a malaria vector, indicating its potential in pest control (P et al., 2021).
Nonlinear Optical Properties
The compound's derivatives have also been studied for their nonlinear optical properties, providing insights into their potential applications in optoelectronic devices (Haroon et al., 2020).
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit . For instance, some thiazole derivatives known as complex II inhibitors have been used extensively to elucidate the structure-function relationships of complex II .
Biochemical Pathways
Thiazole derivatives are known to influence various biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to enhance biotin production through both traditional chemical mutagenesis and advanced metabolic engineering .
Pharmacokinetics
A study on a similar compound, tienilic acid, found that it was metabolized in various animals, with its metabolites determined in bile, urine, and plasma following intravenous and oral administration .
Result of Action
Thiazole derivatives are known to exhibit diverse biological activities, which would result in various molecular and cellular effects depending on the specific activity .
Action Environment
The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that environmental factors could potentially influence the action of 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide.
Eigenschaften
IUPAC Name |
2-thiophen-2-yl-1,3-thiazole-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS2/c9-11-7(12)5-4-14-8(10-5)6-2-1-3-13-6/h1-4H,9H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTMEFBCYDRAQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372511 |
Source


|
| Record name | 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide | |
CAS RN |
154323-99-6 |
Source


|
| Record name | 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[4-Bromo-2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1333824.png)




![2-[(2-Amino-3-hydroxypropanoyl)amino]pentanedioic acid](/img/structure/B1333838.png)